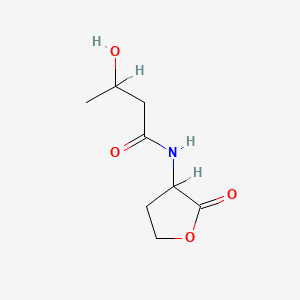

3-hydroxy-N-(2-oxooxolan-3-yl)butanamide

Description

Historical Context of Quorum Sensing Discovery

The concept of bacterial communication was first unveiled through studies of bioluminescence in the marine bacterium Vibrio fischeri. In the late 1960s and early 1970s, researchers J. Woodland "Woody" Hastings and Kenneth Nealson observed that these bacteria only produced light when they reached a high population density. ibiology.orgmdpi.comasm.org They discovered that the bacteria were releasing a substance into their environment that, upon reaching a critical concentration, would trigger the expression of genes responsible for bioluminescence. ibiology.orgyoutube.com This process of self-induction of a collective behavior was termed "autoinduction". asm.orgyoutube.com

Initially, the broader scientific community was skeptical, with many believing this was a peculiar phenomenon limited to luminous bacteria. youtube.com However, subsequent research revealed that this form of cell-to-cell communication was a widespread mechanism among bacteria. asm.org In 1994, the term "quorum sensing" was introduced to describe this cell-density-dependent gene regulation, drawing an analogy to the legal concept of a quorum, where a minimum number of members is required for a decision to be made. asm.orgnih.gov This discovery revolutionized microbiology by transforming the view of bacteria from solitary organisms to complex, multicellular-like communities capable of coordinated action. asm.org

The Role of N-Acyl Homoserine Lactones as Microbial Autoinducers

N-Acyl Homoserine Lactones (AHLs) are a primary class of autoinducers used by many species of Gram-negative bacteria to regulate a wide array of physiological activities. wikipedia.orgresearchgate.net These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length (from 4 to 18 carbons) and may feature modifications such as 3-oxo or 3-hydroxy groups. mdpi.com This structural diversity allows for a high degree of specificity in bacterial communication.

The canonical AHL-based quorum sensing system is the LuxI/LuxR system, first characterized in Vibrio fischeri. mdpi.com

LuxI-type synthases : These enzymes are responsible for synthesizing specific AHL molecules. mdpi.comnih.gov

LuxR-type receptors : These are intracellular proteins that act as transcriptional regulators. mdpi.com

The process begins with the synthesis of AHLs by a LuxI-type protein. These small molecules can diffuse across the bacterial cell membrane. mdpi.com As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor. mdpi.comwikipedia.org This AHL-receptor complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes. mdpi.com These genes often control processes that are most effective when undertaken by a large, coordinated group, such as biofilm formation, virulence factor production, exopolysaccharide synthesis, and motility. wikipedia.orgresearchgate.netasm.org

Identification and Significance of 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide within AHL Systems

This compound, also commonly known as N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL), is a short-chain AHL. mdpi.comnih.gov It is a key signaling molecule for several bacterial species, playing a crucial role in regulating their collective behaviors.

The significance of this compound is highlighted by its function in different bacteria. For instance, in the insect pathogen Xenorhabdus nematophilus, this specific AHL molecule is involved in modulating virulence. mdpi.com In another example, Pseudomonas fluorescens utilizes this compound to regulate the production of phenazine, a secondary metabolite with antibiotic properties. mdpi.com The production of this specific autoinducer by various bacteria underscores its importance in inter-bacterial communication and the control of gene expression related to pathogenicity and ecological competition.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C8H13NO4 | PubChem nih.gov |

| Molecular Weight | 187.19 g/mol | PubChem nih.gov |

| CAS Number | 126049-72-7 | PubChem nih.gov |

| Common Synonyms | N-(3-hydroxybutanoyl)homoserine lactone, 3-OH-C4-HSL, HBHSL | PubChem nih.gov |

Current Research Landscape and Academic Importance of this compound Research

The study of this compound and other AHLs is a dynamic and significant area of modern microbiology and biotechnology. asm.org Research into these signaling molecules is critical for understanding the fundamental mechanisms of bacterial communication, social behavior, and pathogenesis. researchgate.net A major focus of current research is the potential to interfere with quorum sensing, a strategy known as quorum quenching. nih.gov By disrupting the signaling pathways that rely on molecules like this compound, it may be possible to control bacterial infections and biofilm formation without exerting the selective pressure that leads to antibiotic resistance. researchgate.net

The academic importance of this compound is rooted in its role as a model molecule for studying short-chain AHL signaling systems. Research on its biosynthesis, detection, and regulatory effects provides valuable insights into plant-microbe interactions, the dynamics of microbial communities in various environments, and the molecular basis of bacterial virulence. mdpi.comnih.gov The development of sensitive detection methods, such as cell-free assays, facilitates the screening of bacterial communities and metagenomic libraries for new AHLs and quorum sensing systems, further expanding our knowledge in this field. asm.org

Table 2: Examples of Bacteria Utilizing this compound

| Bacterial Species | Regulated Process | Source |

|---|---|---|

| Xenorhabdus nematophilus | Virulence modulation | MDPI mdpi.com |

| Pseudomonas fluorescens | Phenazine synthesis control | MDPI mdpi.com |

Compound Nomenclature

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | N-(3-hydroxybutanoyl)-L-homoserine lactone, 3-OH-C4-HSL |

| N-Acyl Homoserine Lactone | AHL |

| N-(3-oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL |

| N-butyryl-L-homoserine lactone | C4-HSL |

| N-(3-hydroxydodecanoyl)-L-homoserine lactone | 3-OH-C12-HSL |

| Phenazine |

Properties

IUPAC Name |

3-hydroxy-N-(2-oxooxolan-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXDIFPJOFIIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925385 | |

| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126049-72-7 | |

| Record name | N-(3-Hydroxybutanoyl)homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126049727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Regulation of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide Production

Genetic Determinants of 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide Synthesis

The biosynthesis of this compound, also known as N-(3-hydroxybutyryl)-L-homoserine lactone (3-OH-C4-HSL), is dictated by specific genetic loci that encode the necessary enzymatic machinery.

LuxI-Type Synthase Family and Specific Enzyme Homologs

While the LuxI family of synthases is responsible for the production of a wide array of AHLs, the synthesis of this compound is notably associated with a distinct class of synthases. In the marine bacterium Vibrio harveyi, the production of this compound is dependent on the LuxM protein. nih.govnih.govnih.gov LuxM does not share significant sequence similarity with the canonical LuxI family of AHL synthases, placing it in a separate synthase family. nih.gov

In some species of Pseudomonas, such as Pseudomonas chlororaphis, the synthesis of 3-hydroxy-acyl-HSLs is carried out by the PhzI synthase. nih.gov This highlights that the genetic determinants for the production of this hydroxylated AHL can vary across different bacterial genera. The table below summarizes key enzyme homologs involved in the synthesis of 3-hydroxy-AHLs.

| Enzyme Homolog | Producing Organism | Compound Produced | Reference |

| LuxM | Vibrio harveyi | N-(3-hydroxybutyryl)-L-homoserine lactone | nih.govnih.govnih.gov |

| PhzI | Pseudomonas chlororaphis | 3-hydroxy-acyl-HSLs (including 3-OH-C6-HSL) | nih.gov |

| BmaI3 | Burkholderia mallei | 3-hydroxy-C8-HSL | nih.gov |

Precursor Metabolites and Pathways for Acyl Chain and Homoserine Lactone Moiety Formation

The biosynthesis of this compound draws upon two primary metabolic precursors:

S-adenosyl-L-methionine (SAM): This molecule serves as the donor for the homoserine lactone ring, a conserved feature of all AHLs. nih.gov

Acyl-Acyl Carrier Protein (Acyl-ACP): The 3-hydroxybutyryl side chain is derived from an intermediate in the fatty acid biosynthesis pathway, specifically (R)-3-hydroxybutyryl-acyl carrier protein ((R)-3-hydroxybutyryl-ACP) . nih.govgenome.jp

The formation of (R)-3-hydroxybutyryl-ACP is an integral step in the fatty acid synthesis cycle. In some pseudomonads, the enzyme PhaG , a 3-hydroxyacyl-ACP:CoA transacylase, plays a role in diverting these 3-hydroxyacyl-ACP intermediates from the fatty acid pathway towards other biosynthetic routes, such as the production of polyhydroxyalkanoates (PHAs). nih.gov This indicates a metabolic link and potential competition for precursors between AHL synthesis and other cellular processes.

Enzymatic Mechanisms of this compound Biogenesis

The synthesis of this compound is a precise enzymatic process involving condensation and cyclization reactions, characterized by a high degree of specificity.

Condensation Reactions and Lactone Ring Formation

The core mechanism of AHL synthesis involves the acylation of the primary amino group of SAM with the acyl group from a specific acyl-ACP. This is followed by an intramolecular cyclization, or lactonization, which results in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and the ACP. nih.gov In the case of this compound, the LuxM synthase (or a functional homolog) catalyzes the condensation of (R)-3-hydroxybutyryl-ACP and SAM, followed by the lactonization of the S-adenosyl-L-homocysteine moiety.

Stereo- and Regio-specificity of Biosynthesis

The biosynthesis of this compound is both stereo- and regio-specific. The hydroxyl group is specifically located at the third carbon (C3) of the acyl chain. Furthermore, the naturally occurring, biologically active form of the molecule possesses a specific stereochemistry: the hydroxyl group is in the (R) configuration, and the homoserine lactone ring is derived from L-methionine , resulting in an (S) configuration at the chiral center of the lactone ring. medchemexpress.comsigmaaldrich.com This high degree of specificity is conferred by the active site of the synthase enzyme, which selectively binds (R)-3-hydroxybutyryl-ACP and orients the substrates in a precise manner to facilitate the specific chemical transformations. scitechnol.comscitechnol.com

Regulatory Networks Governing this compound Expression

The production of this compound is intricately regulated as part of the broader quorum-sensing network. In Vibrio harveyi, the expression of the luxM gene is part of the luxCDABEGH operon and is controlled by a complex, multi-input quorum-sensing circuit. nih.govnih.govresearchgate.net

This system integrates signals from three parallel autoinducer systems. nih.govresearchgate.net At low cell density, a cascade of phosphorylation events involving the sensor kinases (like LuxN, the receptor for 3-OH-C4-HSL) leads to the phosphorylation of the response regulator LuxO . researchgate.netresearchgate.net Phosphorylated LuxO, in conjunction with the sigma factor σ⁵⁴, activates the expression of small regulatory RNAs (sRNAs). These sRNAs, with the help of the chaperone protein Hfq, destabilize the mRNA of the master transcriptional regulator LuxR . nih.gov

As the bacterial population density increases, the concentration of autoinducers, including this compound, rises. The binding of these autoinducers to their cognate sensor kinases switches the kinase activity to phosphatase activity. researchgate.netembopress.org This leads to the dephosphorylation of LuxO, rendering it inactive. Consequently, the expression of the sRNAs is no longer activated, and the LuxR mRNA is stabilized, allowing for the translation of the LuxR protein. LuxR then activates the transcription of the lux operon, including luxM, in a positive feedback loop, leading to a rapid increase in the production of this compound and other quorum-sensing-controlled genes. researchgate.netembopress.org

Transcriptional and Post-Transcriptional Control

The expression of genes responsible for the biosynthesis of AHLs is meticulously controlled at both the transcriptional and post-transcriptional levels.

Transcriptional Control is fundamental to regulating AHL production. A primary mechanism involves LuxR-type transcriptional regulator proteins, which bind to their cognate AHL signal molecule. nih.gov This AHL-receptor complex then typically binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription. pnas.org

A common feature is autoinduction, where the AHL-LuxR complex upregulates the transcription of the AHL synthase gene itself (a luxI homologue). youtube.com This creates a positive feedback loop that rapidly amplifies the QS signal once a threshold population density is reached. youtube.com

In many bacteria, global regulatory systems also govern AHL production. For instance, in Pseudomonas aureofaciens, the GacS/GacA two-component signal transduction system controls the production of AHLs by mediating the transcription of the synthase gene phzI. nih.gov In the well-studied opportunistic pathogen Pseudomonas aeruginosa, two primary AHL-based QS systems, las and rhl, are organized in a transcriptional hierarchy. nih.govnih.gov The las system, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is dominant. mdpi.com The LasR-AHL complex not only activates its own set of target genes but also the transcription of rhlR and rhlI, the regulator and synthase genes for the rhl system. nih.govpnas.org This ensures a temporal sequence of gene expression as the bacterial population develops. pnas.org

Some bacteria also possess mechanisms to prevent premature activation of QS. In Agrobacterium tumefaciens, an anti-activator protein called TraM is co-regulated with the AHL synthase TraI, which helps suppress the QS response at low cell densities. nih.gov

Post-Transcriptional Control in bacteria does not involve the complex splicing and modification of pre-mRNA seen in eukaryotes. youtube.com Instead, regulation can occur through mechanisms affecting mRNA stability and translation. While specific data on the post-transcriptional control of this compound synthase mRNA is limited, this level of regulation is a known factor in bacterial gene expression. Additionally, the stability of the AHL molecule itself can be considered a form of post-biosynthetic regulation. The lactone ring of AHLs is susceptible to pH-dependent hydrolysis, particularly under alkaline conditions, which inactivates the signal molecule. researchgate.net

Table 1: Key Genetic Regulators of AHL Biosynthesis

| Regulator/System | Organism Example | Function | Citation |

|---|---|---|---|

| LuxI/LuxR | Vibrio fischeri | LuxI synthesizes the AHL, which binds to the LuxR transcriptional regulator to control gene expression (e.g., bioluminescence). nih.govpnas.org | nih.govpnas.org |

| LasI/LasR | Pseudomonas aeruginosa | LasI synthesizes 3-oxo-C12-HSL. The LasR-AHL complex is a master regulator, controlling virulence genes and the rhl system. mdpi.comnih.gov | mdpi.comnih.gov |

| RhlI/RhlR | Pseudomonas aeruginosa | RhlI synthesizes N-butanoyl-L-homoserine lactone (C4-HSL). The RhlR-AHL complex controls another set of virulence factors. nih.govresearchgate.net | nih.govresearchgate.net |

| GacS/GacA | Pseudomonas aureofaciens | A two-component system that transcriptionally controls the AHL synthase gene phzI. nih.gov | nih.gov |

| TraI/TraR/TraM | Agrobacterium tumefaciens | TraI synthesizes the AHL, which binds TraR. TraM acts as an anti-activator to prevent premature QS activation. nih.gov | nih.gov |

Environmental and Physiological Modulators of Biosynthetic Gene Expression

The production of this compound and other AHLs is not constitutive but is modulated by a range of signals from the bacterium's environment and its own physiological state.

Environmental Modulators play a crucial role in signaling when to activate QS-dependent genes.

Cell Population Density: The primary modulator is the concentration of bacteria. AHLs are termed autoinducers because they accumulate in the environment as the bacterial population grows, only triggering a response when a threshold concentration, or quorum, is reached. nih.govmdpi.com

pH: The chemical stability of AHLs is pH-dependent. Alkaline environments can cause the hydrolysis of the homoserine lactone ring, rendering the signaling molecule inactive. researchgate.net This means that the local pH of a bacterial niche, such as within a biofilm, can significantly impact the effectiveness of QS signaling. researchgate.net

Substrate Availability: The synthesis of AHLs depends on the availability of cellular precursors, namely S-adenosyl-L-methionine (SAM) and specific acyl-ACPs. nih.govnih.gov The metabolic state of the cell and the availability of these substrates in the environment can therefore directly influence the type and quantity of AHLs produced. nih.gov

Biotic Factors: The presence of other microorganisms can influence AHL signaling through "cross-communication," where one species detects and sometimes responds to the AHLs produced by another. nih.gov Furthermore, some organisms, including the Australian marine macroalga Delisea pulchra, produce compounds (halogenated furanones) that act as antagonists to bacterial quorum sensing. nih.gov

Physiological Modulators reflect the internal state of the bacterial cell and population.

Growth Phase: AHL production is strongly correlated with the bacterial growth phase. The signal molecules typically accumulate to threshold levels during the transition from exponential to stationary phase, a time when collective action provides a benefit for survival or virulence. nih.gov

Intracellular Signaling: Research has suggested the potential involvement of other intracellular signals, such as calcium ions, as second messengers in the signal transduction pathway, possibly by influencing the activity of LuxR-type regulators. researchgate.net

Table 2: Modulators of AHL Biosynthetic Gene Expression

| Modulator | Type | Description of Effect | Citation |

|---|---|---|---|

| Cell Density | Environmental/Physiological | The fundamental principle of quorum sensing; AHLs accumulate with increasing cell numbers to trigger a collective response. nih.govmdpi.com | nih.govmdpi.com |

| pH | Environmental | Alkaline pH leads to the hydrolysis and inactivation of the AHL's lactone ring, disrupting the signal. researchgate.net | researchgate.net |

| Growth Phase | Physiological | AHL concentrations typically reach functional thresholds during late logarithmic and stationary growth phases. nih.gov | nih.gov |

| Substrate Availability | Physiological/Environmental | The presence of S-adenosyl-L-methionine (SAM) and specific acyl-ACPs is required for synthesis by LuxI-type enzymes. nih.govnih.gov | nih.govnih.gov |

| Hierarchical Regulation | Physiological | In some bacteria, the activation of one QS system (e.g., las) is required to activate a second system (e.g., rhl). pnas.org | pnas.org |

| External Antagonists | Environmental | Natural compounds, such as halogenated furanones from algae, can inhibit QS signaling. nih.gov | nih.gov |

Molecular Mechanisms of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide Action and Biological Functions

Quorum Sensing Signal Transduction by 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide

As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, this compound plays a pivotal role in the LuxI/LuxR-type quorum-sensing systems, which are widespread among Gram-negative bacteria. nih.govembopress.org This signaling molecule is synthesized by LuxI-type enzymes and, upon reaching a threshold concentration, interacts with its cognate LuxR-type receptor, initiating a cascade of events that culminates in the modulation of target gene expression. nih.govnih.gov

Interaction with Cognate LuxR-Type Receptors and Ligand Binding Specificity

The primary targets of this compound are transcriptional regulator proteins belonging to the LuxR family. embopress.org In the well-studied opportunistic pathogen Pseudomonas aeruginosa, the cognate receptor for this compound is primarily the RhlR protein. nih.govnih.gov The binding of the AHL signal to the ligand-binding domain (LBD) of the LuxR-type receptor is a highly specific interaction, dictated by the chemical structure of both the signal and the receptor's binding pocket.

The specificity of this interaction is crucial for preventing crosstalk between different quorum-sensing systems within the same environment. The structure of the acyl side chain of the AHL, including its length and the presence of substitutions such as the 3-hydroxy group in this compound, is a key determinant of binding affinity and receptor activation. nih.gov For instance, in P. aeruginosa, RhlR shows a preference for N-butanoyl-L-homoserine lactone (C4-HSL) and this compound, while another LuxR-type receptor in the same organism, LasR, recognizes a different AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). nih.govnsf.gov

Studies on LuxR homologs have revealed that specific amino acid residues within the LBD form critical contacts with the AHL molecule. These interactions often involve hydrogen bonds with the homoserine lactone ring and hydrophobic interactions with the acyl chain. embopress.org While a crystal structure of RhlR in complex with this compound is not yet available, analysis of related LuxR-AHL complexes provides insights into the probable binding mode. embopress.orgnih.gov It is hypothesized that the 3-hydroxy group of the butanoyl chain of this compound forms an additional hydrogen bond within the RhlR binding pocket, contributing to the specificity and stability of the interaction.

Table 1: Specificity of LuxR-type Receptors for Acyl-Homoserine Lactones

| Receptor | Cognate Ligand(s) | Key Structural Determinants for Binding |

|---|---|---|

| RhlR (P. aeruginosa) | N-butanoyl-L-homoserine lactone (C4-HSL), This compound | Short acyl chain (C4), presence or absence of 3-hydroxy group |

| LasR (P. aeruginosa) | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Long acyl chain (C12), 3-oxo substitution |

| LuxR (Vibrio fischeri) | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Medium acyl chain (C6), 3-oxo substitution |

| TraR (Agrobacterium tumefaciens) | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | Medium acyl chain (C8), 3-oxo substitution |

Receptor Dimerization and DNA Binding Events

The binding of this compound to its cognate LuxR-type receptor, such as RhlR, induces a conformational change in the protein. This change is believed to promote the dimerization or multimerization of the receptor. embopress.org The ligand-induced dimerization is a critical step, as the dimeric form of the receptor is the active conformation capable of binding to specific DNA sequences.

The active receptor-ligand complex then binds to specific DNA promoter elements known as "lux boxes" or, in the case of the RhlR system, "rhl boxes". embopress.org These DNA binding sites are typically characterized by a palindromic sequence, which facilitates the binding of the dimeric receptor. embopress.orgrcsb.org The binding of the this compound-RhlR complex to these promoter regions can either activate or repress the transcription of downstream target genes. nih.gov This interaction with DNA allows the bacteria to synchronize the expression of a suite of genes in response to population density. In some cases, the binding of the RhlR-ligand complex to DNA is further influenced by other regulatory proteins, such as PqsE in P. aeruginosa, highlighting the complexity of this regulatory network. nih.gov

Global Gene Expression Modulation and Transcriptomic Responses to this compound

The activation of LuxR-type receptors by this compound leads to a global shift in gene expression, impacting a wide array of cellular functions. In bacteria such as Vibrio harveyi, this signaling molecule is known to regulate the biosynthesis of poly-3-hydroxybutyrate (PHB), a carbon and energy storage polymer. nih.gov This indicates a role for this compound in controlling central metabolic pathways. nih.gov

In pathogenic bacteria like Pseudomonas aeruginosa, the transcriptomic response to the RhlR-activating signals, including this compound, involves the upregulation of numerous virulence factors. researchgate.net These include genes responsible for the production of elastase, proteases, and rhamnolipids, all of which contribute to the bacterium's ability to cause disease. researchgate.netnih.gov Furthermore, transcriptomic studies have shown that the RhlR regulon is extensive, controlling a significant portion of the bacterial genome and highlighting the global regulatory role of this quorum-sensing system. While comprehensive transcriptome analyses specifically for this compound are still emerging, studies on the broader RhlR regulon provide a strong indication of the widespread changes in gene expression it orchestrates.

Orchestration of Microbial Community Phenotypes by this compound

The molecular events initiated by this compound translate into tangible, community-level behaviors that are crucial for the survival and success of bacterial populations. These coordinated phenotypes often involve the formation of structured communities and the production of a protective extracellular matrix.

Biofilm Formation and Maturation Processes

One of the most significant phenotypes regulated by this compound is the formation of biofilms. Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth provides protection from environmental stresses, including antibiotics and host immune responses.

The RhlR quorum-sensing system, activated by signals like this compound, is a key regulator of biofilm development in P. aeruginosa. plos.org It controls the expression of genes involved in various stages of biofilm formation, from initial attachment to the maturation of the three-dimensional biofilm structure. The influence of this signaling molecule on biofilm architecture is a critical aspect of its biological function, contributing to the persistence of bacteria in diverse environments, from industrial settings to chronic infections. invivochem.com

Exopolysaccharide Production and Matrix Architecture

The structural integrity of biofilms is largely dependent on the composition of the EPS matrix, which is rich in exopolysaccharides, proteins, and extracellular DNA. The production of these matrix components is tightly regulated by quorum sensing. In P. aeruginosa, the RhlR system, and by extension its activating signal this compound, has been shown to influence the production of rhamnolipids. nih.gov Rhamnolipids are biosurfactants that play a crucial role in maintaining the channels and void spaces within the biofilm, which are essential for nutrient and oxygen transport. nih.gov

While the direct regulatory link between this compound and the synthesis of major exopolysaccharides like Pel and Psl in P. aeruginosa is still an area of active research, the established control over rhamnolipid production demonstrates a clear mechanism by which this signaling molecule can shape the architecture and function of the biofilm matrix. The precise modulation of matrix components is vital for the development of robust and resilient microbial communities.

Regulation of Cellular Motility and Chemotaxis

The quorum-sensing (QS) molecule this compound is a key regulator of bacterial motility, a critical factor for colonization, dispersal, and pathogenesis. Its role is particularly well-documented in marine bacteria.

In the pathogenic bacterium Vibrio harveyi, QS, which utilizes 3-OH-C4-HSL as an autoinducer, positively regulates flagellar motility. nih.gov Studies have shown that mutants unable to synthesize autoinducers exhibit significantly reduced swimming motility. This motility can be restored by the addition of synthetic signal molecules, confirming the direct role of the QS system in controlling movement. nih.gov The master quorum-sensing regulator, LuxR, is directly implicated in this regulatory pathway, linking cell-density information to the expression of flagellar genes. nih.gov The importance of this regulation is underscored by the fact that inhibiting motility in V. harveyi leads to a significant decrease in its virulence towards invertebrate hosts like brine shrimp larvae. nih.gov

The soil bacterium Sinorhizobium meliloti also employs a complex ExpR/Sin quorum-sensing system to regulate motility. nih.gov The SinI autoinducer synthase in this bacterium is responsible for producing a variety of N-acyl homoserine lactone (AHL) signaling molecules, including 3-OH-C4-HSL. nih.gov This QS system, in conjunction with the ExpR regulator, controls multiple functions essential for the bacterium's symbiotic relationship with its alfalfa host, with motility being a key regulated process. nih.gov

Table 1: Regulation of Motility by this compound

| Bacterium | Regulated Process | Outcome |

|---|---|---|

| Vibrio harveyi | Flagellar Motility | Positive regulation; essential for virulence. nih.gov |

Production of Microbially-Derived Secondary Metabolites

This compound is a signaling molecule that governs the production of various secondary metabolites, which are compounds not essential for primary growth but crucial for competition, virulence, and symbiosis. This regulation allows bacteria to coordinate the release of these often metabolically expensive molecules until a sufficient population density is reached.

This compound can be isolated from bacteria in the family Vibrionaceae and is known to regulate cellular processes such as bioluminescence and the production of exo-enzymes. medchemexpress.com In certain Vibrio species, 3-OH-C4-HSL is a key signal that controls light production, a classic example of a QS-regulated secondary metabolic trait. smolecule.com

Furthermore, in the well-studied marine bacterium Vibrio harveyi, the quorum-sensing circuit integrates signals from three distinct autoinducers, including 3-OH-C4-HSL, to control a range of phenotypes. nih.gov Among the regulated functions are the production of proteases and the expression of the Type III Secretion System (TTS), both of which are considered critical virulence factors and represent a class of secondary metabolites involved in host-pathogen interactions. nih.gov The ability to control these factors allows the bacterial population to launch a coordinated and effective pathogenic attack. smolecule.com

Interkingdom Communication Mediated by this compound

As a diffusible signaling molecule, this compound is not limited to intraspecies communication. It plays a significant role in mediating interactions between bacteria and eukaryotic organisms, including plants, fungi, and invertebrates, thereby influencing ecological dynamics and host-microbe relationships.

Interactions with Plant Hosts and Rhizosphere Dynamics

The communication between soil bacteria and plants is crucial for establishing symbiotic or pathogenic relationships. In the symbiosis between the legume Medicago truncatula and the nitrogen-fixing bacterium Sinorhizobium meliloti, N-acyl-homoserine lactones (AHLs) are pivotal. While research has often highlighted the role of long-chain AHLs like 3-oxo-C14-HSL in promoting nodule formation, the plant host demonstrates an ability to interact with a broader range of these molecules. anu.edu.aunih.gov

Medicago truncatula has been shown to produce and exude substances that can interfere with bacterial quorum sensing. apsnet.org Specifically, these plant-derived compounds can affect the response of biosensors designed to detect 3-OH-C4-HSL. apsnet.org This indicates that plants have evolved mechanisms to perceive and potentially manipulate short-chain AHLs like 3-OH-C4-HSL present in the rhizosphere, the soil region directly influenced by root secretions. This interaction suggests a complex chemical dialogue where the plant can modulate the behavior of surrounding microbial communities by interfering with their communication signals.

Influence on Fungal Growth and Development

Based on available scientific literature, there is a notable lack of specific research detailing the direct influence of this compound on the growth and development of fungi. While extensive research exists on the effects of other bacterial N-acyl homoserine lactones, particularly the 3-oxo-C12-HSL produced by Pseudomonas aeruginosa, on fungal species like Candida albicans, similar studies focusing specifically on 3-OH-C4-HSL have not been identified. nih.govresearchgate.net Therefore, the precise role of this compound in mediating bacterial-fungal interactions remains an area for future investigation.

Modulation of Invertebrate Host-Microbe Interactions

The signaling molecule this compound is integral to the pathogenic interactions between certain bacteria and invertebrate hosts. Vibrio harveyi, a bacterium that uses 3-OH-C4-HSL as a primary autoinducer, is a known pathogen of various aquatic organisms. nih.gov

Research has established a direct link between the 3-OH-C4-HSL-driven quorum-sensing system and virulence in an invertebrate model. The motility of V. harveyi is positively controlled by its QS system. nih.gov When this motility was chemically inhibited, the bacterium's virulence towards gnotobiotic brine shrimp (Artemia species) larvae was significantly reduced. nih.gov This finding demonstrates that a phenotype controlled by 3-OH-C4-HSL is a critical virulence factor in an invertebrate host, highlighting the molecule's role in modulating the host-microbe relationship. The bacterium waits until it reaches a high population density to activate motility, likely as a strategy to effectively colonize the host and overcome its defenses.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 3-OH-C4-HSL, HBHL |

| N-acyl homoserine lactone | AHL |

| 3-oxo-C14-homoserine lactone | 3-oxo-C14-HSL |

Enzymatic and Environmental Turnover of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide Quorum Quenching

Mechanisms of Quorum Quenching Targeting 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide

The inactivation of this compound and other AHLs is primarily achieved through enzymatic action. Three main classes of enzymes are involved in this process: AHL lactonases, AHL acylases, and oxidoreductases. These enzymes interrupt the signaling pathway by modifying the structure of the AHL molecule, rendering it unable to bind to its cognate receptor.

AHL lactonases are a widespread group of enzymes that inactivate AHLs by hydrolyzing the ester bond in the homoserine lactone ring. This process yields the corresponding N-acyl-L-homoserine, which is unable to function as a quorum sensing signal. nih.gov Lactonases generally exhibit a broad substrate spectrum, capable of degrading AHLs with varying acyl chain lengths and substitutions. nih.gov

Several studies have characterized AHL lactonases from various bacterial genera, including Bacillus and Rhodococcus, which show activity against short-chain AHLs like N-butanoyl-L-homoserine lactone (C4-HSL), a close structural analog of this compound. For instance, the AiiA lactonase from Bacillus species has been shown to effectively degrade a range of AHLs. nih.gov Similarly, a novel AHL lactonase, JydB, from Rhodococcus sp. BH4, demonstrated high catalytic efficiency against C4-HSL. nih.gov The kinetic parameters for the hydrolysis of C4-HSL by JydB have been determined, providing insight into the enzyme's efficiency in degrading short-chain AHLs (Table 1). While specific kinetic data for this compound is not extensively available, the data for C4-HSL suggests that lactonases are a key mechanism for its degradation.

AHL acylases represent another major class of quorum-quenching enzymes. These enzymes cleave the amide bond that links the acyl side chain to the homoserine lactone ring, producing a fatty acid and L-homoserine lactone. nih.gov In contrast to the broad activity of many lactonases, AHL acylases often exhibit higher specificity for the length of the acyl chain. nih.gov

Enzymes such as PvdQ from Pseudomonas aeruginosa are well-characterized AHL acylases that show a preference for long-chain AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and are less effective against short-chain AHLs. nih.govnih.gov However, other acylases with broader substrate ranges exist. For example, the MacQ acylase from Acidovorax sp. MR-S7 has been shown to have activity against a wider range of AHLs. nih.gov While the degradation of this compound by acylases is plausible, the efficiency of this process is likely dependent on the specific acylase and its substrate preference.

A third mechanism for inactivating AHLs involves the modification of the acyl chain by oxidoreductases. These enzymes can alter the functionality of the AHL molecule without cleaving the lactone ring or the amide bond. One such modification is the reduction of the 3-oxo group to a 3-hydroxy group. For example, an oxidoreductase from Rhodococcus erythropolis W2 can convert 3-oxo-C14-HSL to 3-hydroxy-C14-HSL, thereby inactivating the signal. nih.gov While this compound already possesses a 3-hydroxy group, other oxidative modifications of the acyl chain are possible, representing another potential route for its environmental turnover.

Interactive Data Table: Kinetic Parameters of AHL Lactonase JydB

Below are the reported kinetic parameters for the hydrolysis of various AHL substrates by the JydB lactonase from Rhodococcus sp. BH4. This data provides a reference for the enzyme's efficiency, particularly against short-chain AHLs like C4-HSL.

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| C4-HSL | 300 ± 17.32 | 0.16 ± 0.031 | (1.88 ± 0.31) x 10⁶ |

| C6-HSL | 666.67 ± 50.92 | 15.28 ± 2.41 | (4.36 ± 0.11) x 10⁴ |

| 3-oxo-C6-HSL | 348.33 ± 24.52 | 0.24 ± 0.035 | (1.45 ± 0.21) x 10⁶ |

| Data sourced from a study on Rhodococcus sp. BH4. nih.gov |

Diversity and Distribution of Quorum-Quenching Organisms

A wide variety of microorganisms capable of degrading AHLs have been isolated from diverse environments, including soil and marine sediments. These organisms play a crucial role in the natural turnover of quorum-sensing signals.

Numerous bacterial strains with the ability to degrade AHLs have been identified and characterized. These include species from the genera Bacillus, Rhodococcus, Pseudomonas, and Acinetobacter.

Bacillus species: Many Bacillus strains isolated from soil have been shown to produce AHL lactonases. nih.gov These bacteria are of particular interest for biocontrol applications due to their ability to form resilient endospores.

Rhodococcus species: Strains of Rhodococcus erythropolis are known for their metabolic versatility, which includes the ability to degrade a wide range of compounds, including AHLs. nih.govnite.go.jp The isolation of Rhodococcus sp. BH4 from a wastewater treatment plant highlights the presence of potent quorum-quenching bacteria in engineered environments. nih.gov

Pseudomonas species: While some Pseudomonas species are known producers of AHLs, others possess the ability to degrade them. For instance, Pseudomonas aeruginosa produces the acylase PvdQ, which can modulate its own quorum-sensing-dependent activities. nih.gov

Acinetobacter species: Certain strains of Acinetobacter have been identified that can degrade a broad spectrum of AHLs. researchgate.net

The ability of microorganisms to degrade AHLs is encoded by specific genes that produce the quorum-quenching enzymes.

aiiA gene: The most well-studied AHL lactonase gene is aiiA, originally discovered in a Bacillus species. nih.gov Homologs of this gene have been found in a wide range of Bacillus strains, conferring the ability to hydrolyze the lactone ring of various AHLs. nih.gov

jydB gene: The gene responsible for the production of the JydB lactonase in Rhodococcus sp. BH4 has been identified as jydB. This gene encodes an enzyme belonging to the α/β hydrolase family. nih.gov

pvdQ gene: In Pseudomonas aeruginosa, the pvdQ gene encodes the AHL acylase PvdQ. This enzyme is a member of the N-terminal nucleophile hydrolase superfamily and is involved in the degradation of long-chain AHLs. nih.gov

Interactive Data Table: Examples of Quorum-Quenching Bacteria and their Enzymes

This table provides examples of bacterial strains known to possess quorum-quenching capabilities and the enzymes responsible.

| Organism | Quorum-Quenching Enzyme | Enzyme Class | Target AHLs (Examples) | Gene |

| Bacillus sp. 240B1 | AiiA | AHL Lactonase | Broad range, including short-chain AHLs | aiiA |

| Rhodococcus sp. BH4 | JydB | AHL Lactonase | Broad range, high activity on C4-HSL | jydB |

| Pseudomonas aeruginosa PAO1 | PvdQ | AHL Acylase | Preference for long-chain AHLs (e.g., 3-oxo-C12-HSL) | pvdQ |

| Acidovorax sp. MR-S7 | MacQ | AHL Acylase | Wide range of AHLs | macQ |

Environmental Factors Influencing this compound Stability

The integrity of the this compound molecule is susceptible to various environmental conditions, which can lead to its non-enzymatic degradation and a reduction in its signaling efficacy.

The stability of the homoserine lactone ring, a core component of all AHLs including this compound, is significantly influenced by pH. Generally, the lactone ring is more susceptible to hydrolysis under alkaline conditions. Studies on various AHLs have demonstrated that as the pH increases, the rate of spontaneous lactonolysis (ring-opening) also increases, leading to the formation of the corresponding N-acyl-L-homoserine, which is typically biologically inactive. nih.govnih.gov Conversely, acidic conditions can favor the recyclization of the opened lactone ring, potentially restoring its biological activity. nih.gov For instance, research on N-butanoyl-L-homoserine lactone (C4-HSL), a structurally similar AHL, showed that its lactone ring remains largely intact up to a pH of 5-6, but is completely opened at a pH of 8. nih.gov

Table 1: General Influence of Environmental Factors on the Stability of N-Acyl Homoserine Lactones

| Factor | Effect on Lactone Ring Stability | General Trend |

| pH | Increased hydrolysis at alkaline pH | Stability decreases as pH increases above neutral. nih.govnih.gov |

| Temperature | Increased rate of hydrolysis at higher temperatures | Stability decreases as temperature increases. nih.gov |

| Acyl Chain Length | Longer acyl chains can increase stability | Shorter-chain AHLs tend to be less stable. nih.govnih.gov |

This table presents generalized findings for the N-acyl homoserine lactone class of molecules, as specific data for this compound is limited.

Microbial communities are a major driver of the turnover of AHL signal molecules in the environment. Many microorganisms have evolved the ability to degrade AHLs, a phenomenon termed quorum quenching. This can provide a competitive advantage by disrupting the communication of other bacteria. The enzymatic degradation of AHLs is primarily carried out by two main classes of enzymes: AHL lactonases and AHL acylases. nih.gov

AHL lactonases hydrolyze the ester bond of the homoserine lactone ring, opening the ring and rendering the molecule inactive. nih.gov This process can sometimes be reversible under acidic conditions. nih.gov

AHL acylases cleave the amide bond that links the acyl side chain to the homoserine lactone ring, yielding a fatty acid and a homoserine lactone ring. frontiersin.org

While direct studies on the enzymatic degradation of this compound are scarce, the broad substrate specificity of many quorum-quenching enzymes suggests that it is likely susceptible to degradation by these enzymes. For example, some lactonases from Bacillus species have been shown to have broad activity against various AHLs. nih.gov Similarly, acylases from various bacteria can degrade a range of AHLs, although some exhibit specificity based on the length of the acyl chain. nih.govfrontiersin.org

The presence of a 3-hydroxy group on the acyl chain can influence the susceptibility of the molecule to enzymatic degradation. Some quorum-quenching enzymes have been shown to act on 3-hydroxy-substituted AHLs. nih.govcaymanchem.com The composition of the microbial community in a given environment will therefore determine the rate and primary mechanism of this compound turnover.

Table 2: Key Enzymes Involved in the Microbial Turnover of N-Acyl Homoserine Lactones

| Enzyme Class | Mechanism of Action | Typical Microbial Source |

| AHL Lactonase | Hydrolyzes the lactone ring. | Bacillus, Agrobacterium, Rhodococcus |

| AHL Acylase | Cleaves the amide linkage. | Pseudomonas, Variovorax, Streptomyces |

| AHL Oxidoreductase | Modifies the acyl side chain. | Rhodococcus |

This table provides a general overview of enzymes that degrade N-acyl homoserine lactones. The specific activity of these enzymes on this compound requires further investigation.

Chemical Synthesis and Structure Activity Relationship Sar Studies of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide and Its Analogs

Synthetic Methodologies for 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide

The synthesis of this compound and other AHLs can be broadly categorized into convergent and linear strategies. These approaches aim to efficiently construct the molecule, which consists of a homoserine lactone ring and an acylated side chain.

Convergent and Linear Synthesis Strategies

Linear Synthesis: A linear approach involves the stepwise construction of the molecule from a starting material. A common linear strategy for AHL synthesis involves the acylation of the homoserine lactone core. frontiersin.org For this compound, this would typically start with L-homoserine lactone, which is then acylated with a protected 3-hydroxybutyric acid derivative. The protecting group on the hydroxyl function is subsequently removed to yield the final product. While straightforward, this method can sometimes be limited by the availability and stability of the starting materials and may involve multiple protection and deprotection steps.

Convergent Synthesis: Convergent syntheses involve the separate synthesis of key fragments of the molecule, which are then coupled together in the final stages. For AHLs, this often involves the synthesis of the acyl chain and the homoserine lactone moiety or a precursor separately. A notable convergent method involves the coupling of a carboxylic acid with Meldrum's acid to form an activated intermediate, which is then reacted with the hydrochloride salt of (S)-α-amino-γ-butyrolactone to yield the desired N-acyl homoserine lactone. frontiersin.org This approach can be more efficient for creating a library of analogs as the acyl chain can be easily varied.

| Synthesis Strategy | Description | Key Intermediates |

| Linear Synthesis | Stepwise construction starting from the homoserine lactone core. | L-homoserine lactone, Protected 3-hydroxybutyric acid |

| Convergent Synthesis | Separate synthesis of fragments followed by coupling. | Acyl Meldrum's acid adducts, (S)-α-amino-γ-butyrolactone hydrochloride |

Stereoselective Approaches to Chiral Centers

The biological activity of this compound is highly dependent on its stereochemistry. The molecule possesses two chiral centers: one in the homoserine lactone ring (typically S-configuration) and one at the 3-position of the acyl chain (typically R-configuration in the natural product). mdpi.com Therefore, stereoselective synthesis is crucial for obtaining biologically active compounds.

The stereochemistry of the homoserine lactone is generally established by starting with the commercially available L-methionine or L-homoserine. For the acyl chain, stereoselective reduction of a β-keto ester or the use of a chiral pool starting material can be employed to introduce the hydroxyl group with the desired stereochemistry. Evans' asymmetric aldol (B89426) reaction is a powerful tool for the stereocontrolled synthesis of β-hydroxy carbonyl compounds and has been applied to the synthesis of chiral acyl chains for AHLs. nih.gov Enzymatic resolutions, for instance using lipases, can also be employed to separate racemic mixtures of intermediates or the final product. mdpi.com

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of this compound are driven by the desire to understand the structure-activity relationships (SAR) that govern its function and to develop potent modulators of quorum sensing.

Modifications of the Acyl Side Chain (Length, Branching, Substitutions)

The acyl side chain of AHLs plays a critical role in the specificity and potency of their interaction with the cognate LuxR-type receptor. nih.gov Studies on various AHLs have shown that even minor modifications to the acyl chain can have a dramatic impact on biological activity.

For analogs of this compound, modifications could include:

Chain Length: Increasing or decreasing the length of the carbon chain from the native four carbons can alter the binding affinity for the receptor. For instance, in other AHL systems, extending the acyl chain has been shown to sometimes switch a molecule from an agonist to an antagonist. nih.gov

Branching: Introducing alkyl branches on the acyl chain can probe the steric tolerance of the receptor's binding pocket.

Substitutions: Replacing the 3-hydroxyl group with other functional groups (e.g., a keto group, an amino group, or a halogen) or introducing substituents at other positions on the chain can modulate the electronic and steric properties of the molecule, thereby influencing its activity. Aromatic substitutions, such as a phenyl ring, have been shown to confer antagonistic properties in some AHL analogs. researchgate.net

| Modification Type | Example | Potential Effect on Activity |

| Chain Length | N-(3-hydroxyhexanoyl)-L-homoserine lactone | Altered agonist/antagonist profile |

| Branching | N-(3-hydroxy-2-methylbutanoyl)-L-homoserine lactone | Reduced or enhanced binding affinity |

| Substitution | N-(3-oxobutanoyl)-L-homoserine lactone | Change in binding mode and activity |

| Aromatic Substitution | N-(4-phenyl-3-hydroxybutanoyl)-L-homoserine lactone | Potential antagonist activity |

Alterations to the Homoserine Lactone Ring Structure

The homoserine lactone ring is another key pharmacophore of AHLs. While generally considered more conserved than the acyl chain, modifications to the lactone ring have been explored to create potent QS modulators. Replacing the ring oxygen with sulfur to create a thiolactone has been shown to increase the hydrolytic stability of the molecule and, in some cases, alter its activity from agonistic to antagonistic. mdpi.com Other modifications include altering the ring size or introducing substituents on the lactone ring itself. However, many modifications to the lactone ring can lead to a complete loss of activity, highlighting its importance for receptor recognition. asm.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological function. These investigations systematically modify different parts of the molecule and assess the resulting changes in activity, providing insights into the key features required for receptor binding and biological response. For N-acyl homoserine lactones (AHLs) like this compound, SAR studies focus on three main components: the acyl side chain, the amide linkage, and the homoserine lactone ring. mdpi.com

The binding of an AHL to its cognate receptor protein is the first and most critical step in initiating the quorum-sensing cascade. The affinity of this binding is highly dependent on the structural characteristics of the AHL.

The length and substitution of the acyl side chain are primary determinants of receptor binding specificity. While specific binding affinity data for a wide range of this compound analogs are not extensively documented in single comprehensive studies, general principles can be drawn from studies on various LuxR-type receptors. For instance, the CarR receptor in Erwinia carotovora exhibits a clear preference for specific acyl chain lengths, with N-(3-oxohexanoyl)-L-homoserine lactone showing high affinity. nih.gov The affinity generally decreases as the acyl chain length deviates from the optimal, and the presence or absence of a 3-oxo or 3-hydroxy group significantly impacts binding. nih.gov

Modifications to the acyl chain, such as the introduction of aromatic groups or different substituents, can dramatically alter receptor binding. For example, replacing the aliphatic chain with a phenyl-substituted chain can convert an agonist into an antagonist. researchgate.net The stereochemistry of the lactone ring is also critical, with the natural (S)-configuration generally being essential for strong binding and activity.

The following table summarizes the conceptual impact of structural modifications on receptor binding affinity, based on general observations from the broader class of AHLs.

| Structural Modification | General Impact on Receptor Binding Affinity |

| Acyl Chain Length | Optimal length is crucial; deviations decrease affinity. |

| 3-Hydroxy/3-Oxo Group | Presence and position of these groups are key for specificity. |

| Acyl Chain Branching | Can decrease binding affinity. |

| Aromatic Acyl Chains | Can lead to antagonistic binding. |

| Lactone Ring Modification | Alterations often reduce or abolish binding. |

| Lactone Ring Stereochemistry | The (S)-enantiomer is generally preferred for high-affinity binding. |

The biological activity of this compound and its analogs is a direct consequence of their ability to bind to and activate or inhibit their target receptors. Modifications that alter receptor binding will, in turn, affect the downstream biological responses, such as biofilm formation and virulence factor production. nih.gov

In Pseudomonas aeruginosa, two major AHLs, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), regulate a hierarchical quorum-sensing system. nih.gov The introduction of a 3-hydroxy group, as seen in this compound, can alter the specificity and potency of the molecule. While C4-HSL is a known signaling molecule, the 3-hydroxy derivative can interact differently with the receptor, leading to a modified biological output.

Studies on synthetic analogs have shown that even subtle changes to the acyl chain can have profound effects on biological activity. For example, the introduction of a halogen atom at the α-position of the acyl chain has been shown to decrease the agonistic activity of some AHLs. beilstein-journals.org Similarly, replacing the acyl group with sulfonyl or carbamoyl (B1232498) moieties can generate potent quorum-sensing inhibitors. researchgate.net

The following table provides a summary of how different structural modifications can impact the biological activity of AHLs, which can be extrapolated to analogs of this compound.

| Modification of this compound | Observed Impact on Biological Activity | Example from Analog Studies |

| Variation in Acyl Chain Length | Can switch activity from agonistic to antagonistic or alter the potency of the response. nih.gov | Simple aliphatic AHLs show maximal inhibition at specific chain lengths (e.g., C8 for LasR). nih.gov |

| Removal or Replacement of 3-Hydroxy Group | Significantly alters specificity and activity. The 3-oxo counterpart often shows different receptor preference. nih.gov | 3-oxo-AHLs with C6-C8 chains are strong activators of LuxR and SdiA. nih.gov |

| Introduction of Aromatic Rings in Acyl Chain | Often leads to potent antagonistic activity. researchgate.net | Phenyl-substituted analogs display significant antagonist activity in Vibrio fischeri. researchgate.net |

| Modification of the Lactone Ring | Replacement with other heterocyclic structures can create antagonists or analogs with altered stability. mdpi.com | Thiolactone or lactam analogs can act as quorum-sensing modulators. mdpi.com |

| Alteration of Amide Linkage | Replacement with bioisosteres like triazoles can produce potent antagonists. mdpi.com | Triazole-containing analogs have shown antagonistic activity against the LasR receptor. mdpi.com |

Advanced Methodologies for the Analytical Characterization and Detection of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide from intricate mixtures prior to its detection and characterization. Both high-performance liquid chromatography and gas chromatography are powerful tools for this purpose, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-acyl homoserine lactones (AHLs) like this compound due to its high resolution and suitability for non-volatile and thermally labile compounds. Reverse-phase (RP) HPLC is most commonly employed for separation.

Research Findings: Analytical methods typically utilize C18 columns, which separate compounds based on their hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often water with a modifier like formic acid to improve peak shape and ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to resolve the analyte from other components in the sample. Current time information in Pima County, US.

Detection can be achieved using various detectors. While UV detection is possible, its sensitivity and specificity are limited for this class of compounds. Therefore, coupling HPLC with mass spectrometry (LC-MS) is the preferred method. LC-tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it ideal for detecting trace amounts in complex biological extracts. nih.govnih.gov Techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry allow for both quantification and structural confirmation. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Waters BEH C18, 1.7 µm, 2.1x100mm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Current time information in Pima County, US. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Current time information in Pima County, US. |

| Elution | Gradient | Current time information in Pima County, US. |

| Detection | Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's polarity and low volatility, which stem from the presence of hydroxyl and amide functional groups. These properties can lead to poor chromatographic peak shape and thermal degradation in the GC injector and column. nih.gov To overcome these limitations, chemical derivatization is a necessary prerequisite for GC-MS analysis. tulane.educulturecollections.org.uk

Research Findings: The most common derivatization strategy for compounds containing hydroxyl groups is silylation. nih.gov This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. tulane.edubertin-bioreagent.com This transformation increases the compound's volatility and thermal stability, making it amenable to GC-MS analysis. nih.govtargetmol.com The resulting TMS-derivatized molecule can be effectively separated on a nonpolar capillary column (e.g., DB-5ms) and identified by its characteristic mass spectrum. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agents. | tulane.edu |

| Reaction | The hydroxyl group on the butanamide side chain is converted to a trimethylsilyl (TMS) ether. | bertin-bioreagent.com |

| GC Column | Nonpolar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). | targetmol.com |

| MS Ionization | Electron Ionization (EI) at 70 eV. | researchgate.net |

| Expected Outcome | A distinct chromatographic peak with a characteristic mass spectrum for the TMS-derivatized analyte, enabling identification and quantification. | bertin-bioreagent.com |

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and establish the complete connectivity of the molecule. medchemexpress.comableweb.org

Research Findings: The structural analysis would proceed in stages. caymanchem.com

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their immediate electronic environment, while ¹³C NMR (often with DEPT experiments) reveals the number and type (CH₃, CH₂, CH, C) of carbon atoms. mdpi.com

2D Homonuclear Correlation (COSY): A ¹H-¹H COSY (Correlation Spectroscopy) experiment establishes proton-proton coupling networks, allowing for the mapping of adjacent protons within the butyryl side chain and the oxolane ring structure. medchemexpress.com

2D Heteronuclear Correlation (HSQC/HMQC and HMBC): An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms. medchemexpress.com The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. This experiment would be key to connecting the butanamide side chain to the oxolane ring via the amide bond. nih.gov

| Atom Position | Plausible ¹H Chemical Shift (δ, ppm) | Plausible ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| C2 (Butanoyl) | ~2.4-2.6 | ~45 | C1, C3, C4 |

| C3 (Butanoyl) | ~4.1-4.3 | ~65 | C1, C2, C4 |

| C4 (Butanoyl) | ~1.2-1.3 | ~22 | C2, C3 |

| C1 (Amide C=O) | - | ~172 | - |

| C3' (Oxolane) | ~4.5-4.7 | ~50 | C1, C2', C4', C5' |

| C4' (Oxolane) | ~2.2-2.8 | ~30 | C3', C5' |

| C5' (Oxolane) | ~4.2-4.4 | ~66 | C2', C3', C4' |

| C2' (Lactone C=O) | - | ~176 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and aiding in the structural characterization of this compound. nih.govhypertextbookshop.com Unlike nominal mass spectrometers, HRMS instruments (e.g., QTOF, Orbitrap) can measure mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.gov

Research Findings: For this compound (molecular formula C₈H₁₃NO₄), the theoretical exact mass of the neutral molecule is 187.0845 Da. In positive ion mode ESI, the compound is typically observed as the protonated molecule [M+H]⁺ with a theoretical m/z of 188.0917. nih.gov Experimental measurement of this ion with high accuracy provides strong evidence for the correct elemental composition.

Tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺) generates characteristic fragment ions that provide structural information. Collision-induced dissociation (CID) breaks the molecule at its weakest bonds, and the resulting fragments are indicative of the molecule's substructures. Key fragmentations for AHLs include the cleavage of the amide bond and the opening of the lactone ring. For this specific compound, a dominant fragment ion at m/z 102.0546 is consistently observed, corresponding to the homoserine lactone moiety following the loss of the 3-hydroxybutanoyl side chain. nih.gov

| Ion | Theoretical m/z | Observed m/z | Proposed Structure/Loss | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 188.0917 | 188.0917 | Protonated parent molecule (C₈H₁₄NO₄⁺) | nih.gov |

| [M+H-H₂O]⁺ | 170.0811 | 170.0815 | Loss of water | nih.gov |

| [C₄H₆NO₂]⁺ | 102.0550 | 102.0546 | Homoserine lactone moiety (loss of C₄H₈O₂) | nih.gov |

| [C₄H₇O₂]⁺ | 87.0441 | 87.0435 | Fragment from the 3-hydroxybutanoyl side chain | nih.gov |

Bioanalytical Assays for Signal Detection and Quantification

Bioanalytical assays, or bioassays, utilize living organisms or their cellular components to detect the biological activity of a substance. For this compound (also known as 3-hydroxy-C4-HSL), these assays are based on bacterial reporter strains that are genetically engineered to produce a measurable signal in response to the presence of specific AHLs. researchgate.netableweb.org These assays are highly sensitive and specific, making them invaluable for screening environmental or biological samples for quorum-sensing activity. nih.gov

Research Findings: Two of the most common reporter strains for detecting short-chain AHLs are derived from Chromobacterium violaceum and Agrobacterium tumefaciens.

Chromobacterium violaceum CV026: This is a mutant strain that cannot synthesize its own AHL but retains the ability to respond to exogenous short-chain AHLs (typically C4 to C8 acyl chain lengths). nih.gov When exposed to an active AHL like 3-hydroxy-C4-HSL, the quorum-sensing cascade is activated, leading to the production of a vibrant purple pigment called violacein (B1683560). medchemexpress.com The presence of the AHL can be visualized as a purple halo around a sample spot on an agar (B569324) plate, and the amount of violacein can be extracted and quantified spectrophotometrically to estimate the AHL concentration. nih.gov

Agrobacterium tumefaciens NTL4 (pZLR4): This reporter system is highly sensitive and versatile. The strain lacks a Ti plasmid, so it does not produce its own AHLs. caymanchem.com It contains a reporter plasmid (e.g., pZLR4) that carries the traR gene (encoding the AHL receptor protein) and a traI-lacZ reporter fusion. nih.govnih.gov In the presence of an AHL, the AHL-TraR complex activates the traI promoter, leading to the expression of the β-galactosidase enzyme (lacZ). The enzyme's activity can be detected qualitatively on agar plates containing the substrate X-Gal, which produces a blue color, or quantified in liquid assays using substrates like ONPG (ortho-nitrophenyl-β-galactoside), which yields a yellow product measured by a spectrophotometer. caymanchem.com

These bioassays provide a functional measure of signal concentration and are often used as a primary screening tool before instrumental analysis by LC-MS for confirmation and precise quantification. nih.gov

Reporter Gene Bioassays Utilizing LuxR-Type Receptors

Reporter gene bioassays are a cornerstone for the detection and quantification of N-acyl-homoserine lactone (AHL) molecules, including this compound. These assays leverage genetically engineered bacteria that produce a measurable signal in response to specific AHLs. The fundamental mechanism involves a LuxR-type receptor protein that, upon binding to its cognate AHL, activates the transcription of a reporter gene. nih.govnih.gov

A widely used reporter strain is Agrobacterium tumefaciens NTL4(pZLR4). ableweb.orgnih.gov This strain is engineered to lack its own AHL-producing synthase but contains the plasmid pZLR4. This plasmid carries traR, which encodes a LuxR-family transcriptional regulator, and a traG::lacZ reporter gene fusion. ableweb.org When an exogenous AHL, such as this compound, is introduced, it diffuses into the cell and binds to the TraR protein. This activated TraR-AHL complex then binds to a specific DNA sequence, known as a lux box, upstream of the traG promoter, initiating the transcription of the lacZ gene. nih.govresearchgate.net The resulting production of the β-galactosidase enzyme can be detected and quantified.

Detection can be achieved through two primary methods:

Qualitative Plate Assay: The reporter strain is spread on an agar plate containing a chromogenic substrate like 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal). A sample containing the AHL is spotted onto the surface. If the AHL is present, it will induce β-galactosidase production, which cleaves X-gal, resulting in the formation of a distinct blue pigment. nih.govresearchgate.net

Quantitative Liquid Assay: The reporter strain is incubated in a liquid medium with the AHL sample. After an incubation period, the cells are lysed, and the β-galactosidase activity is measured spectrophotometrically using a substrate like ortho-nitrophenyl-β-galactopyranoside (ONPG). The rate of ONPG cleavage is directly proportional to the concentration of the AHL in the sample. ableweb.org

While the A. tumefaciens NTL4(pZLR4) system is highly sensitive, particularly for long-chain AHLs, other reporter systems using different LuxR-type receptors and reporter genes (e.g., gfp for green fluorescent protein) have been developed to exhibit varied specificities, allowing for the creation of a suite of biosensors to detect a wide range of AHL structures. frontiersin.org

| Reporter Strain | AHL Receptor | Reporter Gene System | Typical AHLs Detected | Detection Method |

|---|---|---|---|---|

| Agrobacterium tumefaciens NTL4(pZLR4) | TraR | traG::lacZ | Long-chain AHLs (e.g., 3-oxo-C8-HSL and longer) | Colorimetric (X-gal) or Spectrophotometric (ONPG) |

| Chromobacterium violaceum CV026 | CviR | vioA-E (Violacein pigment) | Short-chain AHLs (C4-HSL to C8-HSL) | Visual (Purple Pigment Inhibition) |

| Escherichia coli (pSB401) | LuxR (from Vibrio fischeri) | luxCDABE (Luciferase) | 3-oxo-C6-HSL | Luminometry |

| Pseudomonas putida (pKR-C12) | LasR (from P. aeruginosa) | lasB::gfp(ASV) | 3-oxo-C12-HSL | Fluorometry |

Immunological Detection Methods

Immunological methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a highly specific and sensitive alternative to bioassays for the detection of this compound. These techniques rely on the specific binding interaction between an antibody and its target antigen. nih.gov The development of an immunoassay for a small molecule like an AHL requires a multi-step process, as small molecules (haptens) are not typically immunogenic on their own.

The general workflow for creating a competitive ELISA for this compound is as follows:

Hapten-Carrier Conjugation: The target molecule, this compound, is chemically conjugated to a large, immunogenic carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This conjugation creates an immunogen that can elicit a robust immune response.

Immunization and Antibody Production: An animal model (e.g., a rabbit or mouse) is immunized with the hapten-carrier conjugate. The animal's immune system recognizes the conjugate and produces a polyclonal or monoclonal antibody population that specifically targets the hapten portion.

Assay Development (Competitive ELISA): A microtiter plate is coated with a known amount of the hapten-carrier conjugate. The sample to be tested (which may contain the free, unconjugated this compound) is mixed with a limited amount of the specific antibody and added to the well. The free AHL from the sample and the coated AHL on the plate compete for binding to the antibody.

Detection and Quantification: After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate. A substrate is then added, producing a colorimetric signal. The signal intensity is inversely proportional to the concentration of this compound in the original sample.

The specificity of the assay is critically dependent on the ability of the antibody to distinguish the precise structure of this compound, including the hydroxyl group at the C3 position and the four-carbon acyl chain, from other AHL variants. frontiersin.orgnih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Synthesis of Hapten-Carrier Conjugate | To make the small this compound molecule immunogenic. |

| 2 | Immunization and Hybridoma Production | To generate specific monoclonal antibodies against the target molecule. |

| 3 | ELISA Plate Coating | To immobilize a known quantity of the antigen (AHL-protein conjugate) on the solid phase. |

| 4 | Competitive Binding Reaction | Free AHL in the sample competes with coated AHL for antibody binding sites. |

| 5 | Enzymatic Signal Generation | A secondary antibody-enzyme conjugate generates a measurable signal. |

| 6 | Data Analysis | The concentration of the target AHL is determined from a standard curve. |

Computational and In Silico Modeling Approaches

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein receptor (e.g., a LuxR-type protein) at an atomic level. frontiersin.org These methods provide insights into binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-receptor complex.

The typical procedure for a molecular docking study involves: